(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(2-chlorophenyl)methoxy]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives, including the compound , contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and varied. They are used as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are distinctive due to the presence of a fluorine atom and a pyridine in their structure .Scientific Research Applications
Plasmid DNA Manipulation
In molecular biology, this compound might be used to facilitate the manipulation of plasmid DNA . It could potentially interact with DNA or be part of a vector system for gene cloning, transfer, and expression studies . This application is crucial for genetic engineering and the development of gene therapies.
Mass Spectrometry
The compound could serve as a novel reagent or standard in mass spectrometry . Its unique structure may allow for the identification and quantification of complex biomolecules, aiding in clinical research and the advancement of personalized medicine .
Bimetallic Nanoparticle Synthesis
In nanotechnology, this compound could be involved in the synthesis of bimetallic nanoparticles . Its properties might influence the formation and stability of nanoparticles, which are used in a variety of applications, including catalysis, electronics, and medicine .
Triboelectric Nanogenerators
The compound’s electrical properties could be harnessed in the development of triboelectric nanogenerators (TENGs) . These devices convert mechanical energy into electrical energy and have applications in energy harvesting and self-powered sensors .
Organic Synthesis
Lastly, this compound could be a key intermediate in the synthesis of fluorinated organic molecules . Its structure contains a trifluoromethyl group, which is valuable in pharmaceuticals and agrochemicals due to its ability to enhance the biological activity and stability of molecules .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-N-[(2-chlorophenyl)methoxy]-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F3N2O2/c21-17-4-2-1-3-14(17)12-28-27-10-13-5-7-16(8-6-13)29-19-18(22)9-15(11-26-19)20(23,24)25/h1-11H,12H2/b27-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMYACSDZGPYCS-YPXUMCKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON=CC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CO/N=C/C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.